molecular formula C6H10ClNO2 B591498 (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS No. 130931-84-9

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Cat. No.: B591498
CAS No.: 130931-84-9
M. Wt: 163.601
InChI Key: JYDJHYGBXSCMJL-JBUOLDKXSA-N
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Description

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of cyclopentene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of reactions including hydrogenation, amination, and carboxylation to yield the desired product. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the correct stereochemistry and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used in substitution reactions to form amides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-4-aminocyclopent-2-enecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Cyclopentene-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    Cyclopentane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.

Uniqueness

(1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and biochemical research.

Properties

IUPAC Name

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJHYGBXSCMJL-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660909
Record name (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130931-84-9
Record name (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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